molecular formula C23H26F3N3O2 B2821306 N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 955530-58-2

N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2821306
CAS No.: 955530-58-2
M. Wt: 433.475
InChI Key: KCFNYEQJMLMXMP-UHFFFAOYSA-N
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Description

N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline derivative and a trifluoromethyl phenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Scientific Research Applications

N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps. The process begins with the preparation of the quinoline derivative, followed by the introduction of the trifluoromethyl phenyl group. Common reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)ethanesulfonamide
  • N-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine

Uniqueness

N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide stands out due to its unique combination of a quinoline derivative and a trifluoromethyl phenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F3N3O2/c1-2-12-29-13-4-5-17-14-16(8-9-20(17)29)10-11-27-21(30)22(31)28-19-7-3-6-18(15-19)23(24,25)26/h3,6-9,14-15H,2,4-5,10-13H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFNYEQJMLMXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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